molecular formula C13H17NO4S B285554 3-Benzenesulfonyl-1-morpholin-4-yl-propan-1-one

3-Benzenesulfonyl-1-morpholin-4-yl-propan-1-one

Cat. No.: B285554
M. Wt: 283.35 g/mol
InChI Key: DZWQPWDLIMMCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzenesulfonyl-1-morpholin-4-yl-propan-1-one, also known as BMS-582949, is a potent and selective inhibitor of Janus kinase 2 (JAK2). JAK2 is a tyrosine kinase that plays a critical role in the signaling pathways of various cytokines and growth factors, including erythropoietin, thrombopoietin, and interleukin-6. BMS-582949 has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.

Mechanism of Action

3-Benzenesulfonyl-1-morpholin-4-yl-propan-1-one selectively inhibits JAK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, including signal transducer and activator of transcription (STAT) proteins, which are critical for cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to effectively inhibit JAK2-dependent signaling pathways, resulting in the suppression of cytokine-induced proliferation and survival of tumor cells. In animal models, this compound has been shown to reduce the severity of arthritis and psoriasis by suppressing the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Benzenesulfonyl-1-morpholin-4-yl-propan-1-one is its selectivity for JAK2, which minimizes off-target effects. However, this compound has also been shown to inhibit other kinases, including JAK1, JAK3, and TYK2, at higher concentrations. Additionally, the synthesis of this compound is complex and requires several steps, which may limit its availability for research purposes.

Future Directions

Several future directions for research on 3-Benzenesulfonyl-1-morpholin-4-yl-propan-1-one include:
1. Investigating the potential therapeutic applications of this compound in other diseases, including cancer, autoimmune diseases, and inflammatory disorders.
2. Developing more potent and selective JAK2 inhibitors based on the structure of this compound.
3. Studying the pharmacokinetics and pharmacodynamics of this compound in humans to determine its safety and efficacy in clinical trials.
4. Investigating the mechanisms of resistance to JAK2 inhibitors, including this compound, and developing strategies to overcome resistance.
5. Exploring the potential combination therapies with this compound and other targeted therapies for cancer and autoimmune diseases.

Synthesis Methods

The synthesis of 3-Benzenesulfonyl-1-morpholin-4-yl-propan-1-one involves several steps, including the reaction of 3-bromobenzenesulfonyl chloride with morpholine, followed by the addition of 4-(dimethylamino)-2-butanone and subsequent reduction with sodium borohydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

3-Benzenesulfonyl-1-morpholin-4-yl-propan-1-one has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. In preclinical studies, this compound has been shown to inhibit the growth of JAK2-dependent tumor cells and improve the symptoms of arthritis and psoriasis in animal models.

Properties

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C13H17NO4S/c15-13(14-7-9-18-10-8-14)6-11-19(16,17)12-4-2-1-3-5-12/h1-5H,6-11H2

InChI Key

DZWQPWDLIMMCQG-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CCS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1COCCN1C(=O)CCS(=O)(=O)C2=CC=CC=C2

solubility

42.5 [ug/mL]

Origin of Product

United States

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